molecular formula C12H11N3O B13535474 5-Amino-3-(1-methyl-6-indolyl)isoxazole

5-Amino-3-(1-methyl-6-indolyl)isoxazole

Cat. No.: B13535474
M. Wt: 213.23 g/mol
InChI Key: BQHJPMSCFKGJQI-UHFFFAOYSA-N
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Description

5-Amino-3-(1-methyl-6-indolyl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with an indole moiety. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry . The presence of an amino group and a methyl-indole substituent further enhances its chemical reactivity and biological interactions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-methyl-6-indolyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The amino group and indole moiety allow for substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkyl halides, and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-methyl-6-indolyl)isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring and indole moiety allow the compound to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-(1-methylindol-6-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H11N3O/c1-15-5-4-8-2-3-9(6-11(8)15)10-7-12(13)16-14-10/h2-7H,13H2,1H3

InChI Key

BQHJPMSCFKGJQI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C3=NOC(=C3)N

Origin of Product

United States

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